molecular formula C12H14ClNO2 B1416537 (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate CAS No. 813425-70-6

(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B1416537
CAS No.: 813425-70-6
M. Wt: 239.70 g/mol
InChI Key: SFAIJGZFZQBGLO-UHFFFAOYSA-N
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Description

IUPAC Naming and Alternative Designations

The IUPAC name for the compound is methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride , reflecting its stereochemistry and functional groups. The parent structure consists of a pyrrolidine ring (a five-membered secondary amine) substituted at positions 3 and 4:

  • Position 3 : A methyl ester group (-COOCH₃).
  • Position 4 : A 4-chlorophenyl moiety (-C₆H₄Cl).

The (3R,4S) configuration specifies the spatial arrangement of these substituents, critical for its stereoselective interactions. Alternative designations include:

  • trans-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride.
  • Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (enantiomeric form).
  • 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-, methyl ester, hydrochloride.

Registry Numbers and Database Classifications

The compound is registered under multiple identifiers across chemical databases:

Registry Type Identifier Source
CAS Number 1630945-13-9 PubChem, ChemSpider, Combi-Blocks
PubChem CID 86278414 PubChem
ChemSpider ID 16497639 ChemSpider
MDL Number MFCD30719393 Combi-Blocks

The CAS number 1630945-13-9 corresponds specifically to the hydrochloride salt of the (3R,4S)-enantiomer. The free base form is registered under CAS 813425-70-6, highlighting the importance of salt forms in registry distinctions.

Historical Naming Evolution and Discrepancies

Historical nomenclature discrepancies arise from evolving stereochemical conventions and salt-form differentiation:

  • Early Synonyms :

    • Prior to IUPAC standardization, the compound was referred to as trans-4-(4-chlorophenyl)-3-pyrrolidinecarboxylic acid methyl ester.
    • Non-stereospecific names like "methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate" were common in older literature.
  • CAS Number Conflicts :

    • The free base (non-hydrochloride) form was initially assigned CAS 813425-70-6, while the hydrochloride salt received 1630945-13-9.
    • Misattributions occurred in early vendor catalogs, where the stereochemistry was omitted, leading to database redundancies.
  • Stereochemical Clarifications :

    • The (3R,4S) descriptor was adopted post-2010 to align with Cahn-Ingold-Prelog priorities, replacing older cis/trans terminology.

The table below summarizes key historical naming milestones:

Year Identifier Nomenclature Notes
2009 813425-70-6 trans-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate Free base form
2013 1630945-13-9 Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride Salt form with stereochemistry
2021 MFCD30719393 Standardized MDL entry with (3R,4S) configuration Vendor database update

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAIJGZFZQBGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391905
Record name Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813425-70-6
Record name Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Trans-Methyl 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

A reported method involves:

  • Stage 1 : Reaction of trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate with carbonochloridic acid 1-chloro-ethyl ester in toluene at 20°C for 3.5 hours.
  • Stage 2 : Treatment with hydrogen chloride in toluene to yield the hydrochloride salt of the target compound.

This method achieves 100% yield under controlled conditions and is referenced in medicinal chemistry literature.

Step Reagents/Conditions Outcome
1 Carbonochloridic acid 1-chloro-ethyl ester, toluene, 20°C, 3.5 h Formation of intermediate compound
2 Hydrogen chloride, toluene Conversion to hydrochloride salt, final product

Copper-Catalyzed [3+2] Cycloaddition of α-Halonitroalkenes with Azomethine Ylides

This advanced synthetic approach involves:

  • Preparation of α-halonitroalkenes with 4-chlorophenyl substituents.
  • Copper-catalyzed [3+2] cycloaddition with azomethine ylides to form multisubstituted pyrrolidines.
  • This method allows for efficient construction of the pyrrolidine ring with high regio- and stereoselectivity.

The reaction conditions are mild and the process is scalable, offering a flexible route to various substituted pyrrolidines including (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate.

Multi-Step Synthesis via Glycine Ethyl Ester and Catalytic Hydrogenation

A patented method for related pyrrolidine carboxylic acids, adaptable for the target compound, involves:

  • Step 1 : Nucleophilic substitution of glycine ethyl ester with a halogenated reagent and triethylamine to form an intermediate.
  • Step 2 : Closed-loop reaction with ethyl acrylate and lithium tert-butoxide to form a cyclic intermediate.
  • Step 3 : Further nucleophilic substitution and palladium-catalyzed coupling with vinyl boron anhydride pyridine complex.
  • Step 4 : Catalytic hydrogenation using ruthenium-based catalysts to achieve the desired stereochemistry.
  • Step 5 : Hydrolysis and deprotection to yield the final (3R,4S)-configured pyrrolidine carboxylic acid derivative.

Advantages include high chiral purity, mild reaction conditions, and cost-effective raw materials.

Step Reaction Type Key Reagents/Catalysts Purpose
1 Nucleophilic substitution Glycine ethyl ester, halogenated reagent, TEA Formation of compound 1
2 Cyclization Ethyl acrylate, lithium tert-butoxide Formation of compound 2
3 Coupling Vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3 Formation of compound 4
4 Catalytic hydrogenation Ru(II) catalyst, triethylamine Stereoselective reduction
5 Hydrolysis and deprotection Acid/base treatment Final product formation

Comparative Summary Table of Preparation Methods

Method Key Features Yield/Selectivity Advantages References
Trans-Methyl 1-Benzyl Route Two-step reaction, toluene solvent 100% yield reported Simple, high yield, straightforward
Copper-Catalyzed [3+2] Cycloaddition Catalytic, mild conditions, regio- and stereoselective Moderate to high yields, scalable Flexible for multisubstituted pyrrolidines
Multi-Step Synthesis from Glycine Ester Multi-step, palladium and ruthenium catalysis High chiral purity, good yield High stereoselectivity, mild conditions, cost-effective

Research Findings and Analytical Data

  • The stereochemical integrity of the (3R,4S) configuration is confirmed by chiral chromatography and NMR techniques.
  • Catalytic hydrogenation steps are critical for achieving the desired stereochemistry with high enantiomeric excess.
  • The copper-catalyzed cycloaddition method demonstrates versatility in substituent tolerance, including 4-chlorophenyl groups.
  • Purification typically involves crystallization or preparative HPLC to ensure high purity for research applications.
  • Safety protocols must be observed due to irritant properties of intermediates and final hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it versatile in synthetic chemistry.

Reagent in Organic Reactions

  • It is utilized as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. The chlorophenyl group enhances its reactivity, facilitating the formation of new chemical bonds.

Biological Research

Potential Biological Activities

  • Research indicates that (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate may exhibit significant biological activities, including enzyme inhibition and receptor binding. These properties make it a candidate for further investigation in pharmacological studies.

Enzyme Inhibition Studies

  • Preliminary studies suggest that this compound could act as an enzyme inhibitor, potentially targeting enzymes involved in metabolic pathways or disease processes such as cancer. The presence of the chlorine atom may enhance binding affinity to specific enzymes, warranting further exploration in medicinal chemistry.

Medicinal Chemistry

Drug Development Precursor

  • The compound is being explored as a precursor for drug development, particularly in creating therapeutic agents targeting various diseases. Its unique structural features may contribute to the development of novel pharmacological agents with improved efficacy and selectivity.

Therapeutic Applications

  • Ongoing research aims to evaluate its therapeutic potential against conditions like metabolic disorders and cancer, focusing on its mechanism of action at the molecular level .

Industrial Applications

Intermediate in Pharmaceutical Production

  • In the pharmaceutical industry, (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate is used as an intermediate in synthesizing various drugs. Its role as a precursor can streamline the production process of complex pharmaceuticals.

Material Science Applications

  • Beyond pharmaceuticals, this compound can be utilized in developing new materials due to its unique chemical properties. It may be incorporated into polymers or other materials to enhance their performance characteristics.

Mechanism of Action

The mechanism of action of (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

The 4-chlorophenyl group in the target compound can be replaced with other aryl substituents, altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Purity (%) Key Properties/Applications References
(3R,4S)-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate 4-Bromophenyl 284.15 N/A Higher molecular weight due to Br; potential halogen-dependent activity
Methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride 4-Fluorophenyl 259.71 N/A Lower molecular weight; enhanced electronegativity
(±)-Methyl (3R,4S)-1-methyl-4-phenyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylate Phenyl 351.4 (free base) 96 High yield (96%); ureido side chain for hydrogen bonding

Key Observations :

  • Halogen Effects : The 4-chlorophenyl group balances lipophilicity and steric bulk compared to bulkier bromine (higher molecular weight) or smaller fluorine (lower electronegativity) .
  • Phenyl vs. Heteroaryl : Analogues with pyridyl or indole substituents (e.g., 14{6,8} in ) exhibit lower purity (36%) due to synthetic challenges with heteroaromatic systems .

Stereochemical and Functional Group Modifications

Stereoisomers:
  • Racemic Mixtures: Compounds like (±)-methyl 3-cyano-1-methyl-4-(3-pyridyl)pyrrolidine-3-carboxylate (11{11}) show reduced enantiomeric purity, impacting pharmacological selectivity .
Functional Group Additions:
  • Ureido Derivatives : Compounds such as (±)-(3R,4S)-3-{[3-(4-ethoxyphenyl)ureido]methyl}-1-methyl-4-(1-methylindol-3-yl)pyrrolidine-3-carboxylic acid (14{6,6}) incorporate ureido groups for enhanced hydrogen bonding but achieve lower purity (94%) due to side reactions .
  • Trifluoromethyl Substitutions : Analogs like methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (PBXA3229-1) exhibit increased metabolic stability but higher synthetic complexity .

Key Trends :

  • Ureido-containing derivatives often require chromatographic purification, reducing yields (e.g., 63–76% in ) .
  • Halogenated analogs (e.g., 4-chloro, 4-bromo) may require specialized conditions to avoid dehalogenation .

Biological Activity

(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by its unique structure, which includes a chlorophenyl group. This compound has garnered attention in various fields including medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C12H14ClNO2
  • CAS Number : 813425-70-6
  • Molecular Weight : 241.7 g/mol

The presence of the chlorine atom in the phenyl ring is believed to influence the compound's biological activity by enhancing its reactivity and interaction with biological targets.

The biological activity of (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate primarily involves its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets through binding to their active sites or altering their conformations, which can lead to changes in cellular signaling pathways .

Enzyme Inhibition

Research indicates that this compound may serve as an enzyme inhibitor. The chlorophenyl group potentially enhances the binding affinity to various enzymes, making it a candidate for further studies in enzyme inhibition related to diseases such as cancer and metabolic disorders .

Receptor Binding

Studies have shown that (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate can interact with several receptors, including those involved in neurotransmitter systems. This interaction suggests potential applications in neuropharmacology, particularly in the development of drugs targeting psychiatric disorders .

Study on Anticancer Activity

In a recent study, (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate was evaluated for its anticancer properties. The compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of key apoptotic proteins .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Inhibition of cell proliferation
A54912Modulation of apoptotic pathways

Neuropharmacological Studies

Another investigation focused on the neuropharmacological effects of the compound. It was found to have anxiolytic properties in animal models, suggesting potential therapeutic applications for anxiety disorders. The study highlighted the importance of the chlorophenyl group in enhancing the compound's efficacy at receptor sites associated with anxiety regulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the chlorophenyl group can significantly affect the biological activity of (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate. For instance, substituting different halogens or functional groups on the phenyl ring alters binding affinity and selectivity towards specific receptors and enzymes .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate exhibits favorable absorption characteristics with a moderate half-life, indicating potential for oral bioavailability. Further studies are needed to explore its metabolic pathways and elimination routes in vivo .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 2
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(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate

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